(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride
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Overview
Description
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, particularly in the production of antiviral medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves several steps. One common method includes the reaction of benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate with the compound in the presence of dimethylformamide (DMF) as a solvent . The reaction mixture is then cooled to -30°C and stirred until the solid dissolves completely. Subsequently, diisopropylethylamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are added, and the mixture is warmed to 0°C and stirred for an additional hour . The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the synthesis of antiviral drugs, particularly those targeting viral proteases.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as viral proteases . The compound inhibits the activity of these enzymes, preventing the replication of viruses and thereby exerting its antiviral effects . The exact molecular pathways involved in this inhibition are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride: A closely related compound with similar chemical structure and properties.
Nirmatrelvir: Another antiviral compound used in the treatment of viral infections.
Uniqueness
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is unique due to its specific molecular structure, which allows it to interact effectively with viral proteases . This specificity makes it a valuable intermediate in the synthesis of antiviral drugs .
Properties
Molecular Formula |
C8H16ClN3O2 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6(7(10)12)4-5-2-1-3-11-8(5)13;/h5-6H,1-4,9H2,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |
InChI Key |
RWRQJCPJOZOJNG-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C(=O)N)N.Cl |
Origin of Product |
United States |
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